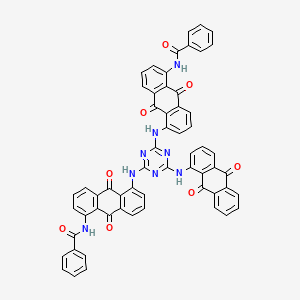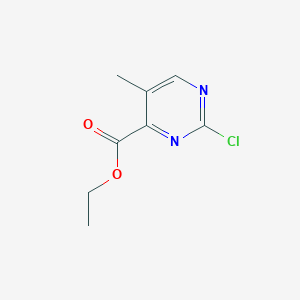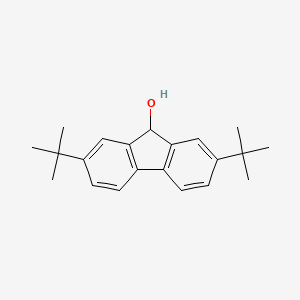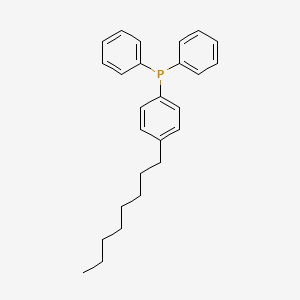
Cinnolin-8-ylboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnolin-8-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cinnolin-8-ylboronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .
Another method involves the hydrolysis of 8-(pinacolboranyl)cinnoline, which can be prepared by reacting cinnoline with pinacolborane. The hydrolysis reaction is carried out in the presence of water, leading to the formation of cinnolin-8-ylboronic acid .
Industrial Production Methods
Industrial production of cinnolin-8-ylboronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnolin-8-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Reaction conditions typically involve mild temperatures and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include arylboronic acids, boronic esters, and various substituted cinnoline derivatives .
Wissenschaftliche Forschungsanwendungen
Cinnolin-8-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cinnolin-8-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Quinolinylboronic acid: Similar in structure but with a quinoline ring instead of a cinnoline ring.
Phenylboronic acid: A simpler boronic acid with a phenyl ring, commonly used in organic synthesis.
Pyridin-2-ylboronic acid: Contains a pyridine ring and is used in similar applications as cinnolin-8-ylboronic acid.
Uniqueness
Cinnolin-8-ylboronic acid is unique due to its cinnoline ring, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it valuable in specific chemical reactions and applications where other boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C8H7BN2O2 |
|---|---|
Molekulargewicht |
173.97 g/mol |
IUPAC-Name |
cinnolin-8-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5,12-13H |
InChI-Schlüssel |
KBJRALYHVRGDLC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)C=CN=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)

![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)



![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
